molecular formula C9H8ClNO B8589532 2-(2-Chloro-5-methoxyphenyl)acetonitrile

2-(2-Chloro-5-methoxyphenyl)acetonitrile

Cat. No.: B8589532
M. Wt: 181.62 g/mol
InChI Key: KBQRQQFFSGMVHL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Chloro-5-methoxyphenyl)acetonitrile (CAS: CID 21514739) is an aromatic nitrile derivative with the molecular formula C₉H₈ClNO. Its structure features a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, linked to an acetonitrile group. Key structural identifiers include:

  • SMILES: COC₁=CC(=C(C=C₁)Cl)CC#N
  • InChIKey: KBQRQQFFSGMVHL-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 128.5 Ų ([M-H]⁻) to 147.0 Ų ([M+Na]+) .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-(2-chloro-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H8ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3

InChI Key

KBQRQQFFSGMVHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(3-Chloro-5-methoxyphenyl)acetonitrile
  • Molecular Formula: C₉H₈ClNO (identical to the target compound).
  • CAS : 178486-31-2.
  • Key Differences : The chlorine atom is at the 3-position instead of 2. This positional isomer is reported as a liquid at room temperature , contrasting with the solid state common in many nitriles.
  • Synthesis : Likely synthesized via similar routes but with altered regioselectivity in electrophilic substitution reactions .
2-(2-Fluoro-5-methoxyphenyl)acetonitrile
  • Molecular Formula: C₉H₈FNO.
  • CAS : 672931-28-1.
  • Key Differences : Fluorine replaces chlorine, reducing molecular weight (165.16 g/mol vs. 181.62 g/mol) and altering electronegativity.
  • Toxicity : Classified as [劇]III (hazard category III in Japan) and requires cold storage (0–6°C), indicating higher reactivity or instability compared to the chloro analog .

Halogenated Derivatives

2-(2,4-Dichlorophenyl)acetonitrile
  • Molecular Formula : C₈H₅Cl₂N.
  • Properties : The additional chlorine at the 4-position increases lipophilicity (logP) and may enhance binding to hydrophobic targets. Elemental analysis data (C: 32.65%, H: 2.17%, N: 3.85%) align with its higher halogen content .
  • Synthesis : Involves intermediate chlorination steps and isothiocyanate derivatization .
(2-Chloro-5-fluorophenyl)acetonitrile
  • Molecular Formula : C₈H₅ClFN.
  • Applications : Used as a building block in fluorinated pharmaceuticals .

Functional Group Variations

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
  • Molecular Formula : C₉H₉ClO₃.
  • Structural Contrast : Replaces the nitrile group with a ketone , altering reactivity (e.g., susceptibility to nucleophilic attack).
  • Synthesis : Prepared via Friedel-Crafts acylation using chloroacetyl chloride or chloroacetonitrile .
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile
  • Structure : Incorporates a triazolethio group, enhancing hydrogen-bonding capacity.
  • Synthesis Optimization : Aprotic solvents improve yield (90–95%) by minimizing alkaline hydrolysis .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Substituents Physical State
2-(2-Cl-5-OMe-phenyl)acetonitrile 181.62 133.0 2-Cl, 5-OMe, nitrile Solid/Liquid*
2-(3-Cl-5-OMe-phenyl)acetonitrile 181.62 N/A 3-Cl, 5-OMe, nitrile Liquid
2-(2,4-DiCl-phenyl)acetonitrile 172.03 N/A 2-Cl, 4-Cl, nitrile Solid
2-(2-F-5-OMe-phenyl)acetonitrile 165.16 N/A 2-F, 5-OMe, nitrile Liquid (cold storage)

*Note: Physical state inferred from analogs; exact data unavailable for the target compound.

Electronic Structure Insights

  • HOMO-LUMO Gaps: In related nitriles like methyl 2-(4-methyl-2-oxochromen-7-yl)acetonitrile, DFT calculations show non-planar structures with HOMO localized on aromatic rings and LUMO on nitrile groups, influencing redox reactivity .

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